![molecular formula C11H14N4 B3372110 methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine CAS No. 871825-55-7](/img/structure/B3372110.png)
methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine
Overview
Description
“Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine” is a complex organic compound that contains a triazole ring. Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their versatile biological activities and are used in medicinal chemistry .
Scientific Research Applications
Pharmacological Potentials
Triazole compounds, including the one , are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . They have been found to have potential as analgesic , antiseptic , antimicrobial , antioxidant , anti-urease , anti-inflammatory , diuretics , anticancer , anticonvulsant , antidiabetic and antimigraine agents .
Antifungal Applications
Triazole nucleus is present as a central structural component in a number of antifungal drugs . Some commercially available triazole-containing drugs include fluconazole and voriconazole .
Antidepressant Applications
Triazole compounds are also used in the development of antidepressant drugs . For instance, trazodone and nefazodone are two such drugs that contain a triazole nucleus .
Antihypertensive Applications
Triazole derivatives have been found to have potential as antihypertensive agents . An example of a triazole-containing antihypertensive drug is trapidil .
Industrial Applications
Triazole compounds are widely used in industrial applications such as dyes , photographic materials , photostabilizers , agrochemicals , and corrosion inhibitors .
Materials Science
Triazole compounds have found broad applications in materials science . They are used in the development of new materials due to their unique chemical properties .
Chemical Biology
In the field of chemical biology, triazole compounds are used for bioconjugation and fluorescent imaging . Their ability to form stable covalent bonds with biomolecules makes them ideal for these applications .
Organic Synthesis
Triazole compounds are also used in organic synthesis . They serve as building blocks in the synthesis of more complex organic compounds .
Mechanism of Action
Target of Action
The primary target of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine is Copper (I) ions . The compound acts as a polytriazolylamine ligand , which stabilizes Copper (I) ions .
Mode of Action
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine interacts with its target by stabilizing Copper (I) ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound affects the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect of these ions in the pathway
Result of Action
The result of the action of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine is the enhanced catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition . This can lead to increased efficiency in reactions involving these ions.
Action Environment
The action of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine is influenced by environmental factors such as the presence of Copper (I) ions and the conditions of the reaction environment . The compound has shown promising results in stabilizing Copper (I) ions without requiring an inert atmosphere or anhydrous conditions , suggesting that it may be stable and effective in a variety of environments.
properties
IUPAC Name |
N-methyl-1-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-6-10-2-4-11(5-3-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIDLXUVRHMPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191219 | |
Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine | |
CAS RN |
871825-55-7 | |
Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871825-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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